molecular formula C5H7NOS B1281480 3-(cyanosulfanyl)butan-2-one CAS No. 57308-65-3

3-(cyanosulfanyl)butan-2-one

Cat. No.: B1281480
CAS No.: 57308-65-3
M. Wt: 129.18 g/mol
InChI Key: QJFRGLSACZTTIO-UHFFFAOYSA-N
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Description

3-(cyanosulfanyl)butan-2-one is an organic compound with the molecular formula C5H7NOS and a molecular weight of 129.18 g/mol.

Scientific Research Applications

3-(cyanosulfanyl)butan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Safety and Hazards

While specific safety and hazard information for 3-Oxobutan-2-yl thiocyanate is not available, general safety data sheets for thiocyanate compounds indicate that they can be harmful if swallowed, in contact with skin, or if inhaled . They can also cause serious eye irritation .

Future Directions

3-Oxobutan-2-yl thiocyanate has gained significant importance in various fields of research and industry. Future research may focus on improving the biochemical understanding of thiocyanate metabolism and scaling up thiocyanate degradation technologies from the laboratory to a full-scale .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyanosulfanyl)butan-2-one typically involves the reaction of 3-oxobutan-2-yl chloride with potassium thiocyanate in an organic solvent such as acetone or acetonitrile. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(cyanosulfanyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiocyanate group can yield thiols or disulfides, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiocyanate group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, disulfides

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(cyanosulfanyl)butan-2-one involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    3-Oxobutan-2-yl acetate: Similar in structure but contains an acetate group instead of a thiocyanate group.

    3-Oxobutan-2-yl chloride: Precursor to 3-(cyanosulfanyl)butan-2-one, contains a chloride group.

    3-Oxobutan-2-yl bromide: Another halogenated derivative, similar in reactivity to the chloride compound.

Uniqueness

This compound is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activities. The thiocyanate group can participate in a variety of chemical reactions, making it a versatile compound for synthetic and research applications.

Properties

IUPAC Name

3-oxobutan-2-yl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-4(7)5(2)8-3-6/h5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFRGLSACZTTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500163
Record name 3-Oxobutan-2-yl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57308-65-3
Record name 3-Oxobutan-2-yl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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